Cas no 58584-24-0 ((2-Cyclopropylethoxy)benzene)

(2-Cyclopropylethoxy)benzene is an aromatic ether compound featuring a cyclopropyl-ethyl side chain attached to a benzene ring via an oxygen linkage. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. The cyclopropyl group enhances rigidity and stability, while the ethoxy bridge offers flexibility for further functionalization. Its balanced lipophilicity and moderate reactivity make it suitable for applications in medicinal chemistry, particularly in the design of bioactive molecules. The compound’s well-defined structure ensures consistent performance in cross-coupling reactions and as a building block for complex architectures. High purity grades are available to meet rigorous research and industrial demands.
(2-Cyclopropylethoxy)benzene structure
(2-Cyclopropylethoxy)benzene structure
Product Name:(2-Cyclopropylethoxy)benzene
CAS No:58584-24-0
MF:C11H14O
MW:162.228263378143
CID:2951216
PubChem ID:12441661
Update Time:2025-06-08

(2-Cyclopropylethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • (2-环丙基乙氧基)苯
    • (2-Cyclopropylethoxy)benzene
    • 2-cyclopropylethoxybenzene
    • AKOS014912047
    • Benzene, (2-cyclopropylethoxy)-
    • SCHEMBL4980425
    • 58584-24-0
    • Inchi: 1S/C11H14O/c1-2-4-11(5-3-1)12-9-8-10-6-7-10/h1-5,10H,6-9H2
    • InChI Key: STBOUGXOOXAPGS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCC1CC1

Computed Properties

  • Exact Mass: 162.104465066g/mol
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2

(2-Cyclopropylethoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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58584-24-0 95%
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Chemenu
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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Additional information on (2-Cyclopropylethoxy)benzene

Recent Advances in the Study of (2-Cyclopropylethoxy)benzene (CAS: 58584-24-0) in Chemical Biology and Pharmaceutical Research

The compound (2-Cyclopropylethoxy)benzene (CAS: 58584-24-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.

Recent studies have demonstrated that (2-Cyclopropylethoxy)benzene exhibits promising pharmacological properties, particularly in the modulation of specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound acts as a potent inhibitor of certain enzymes involved in inflammatory responses. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanisms, providing a foundation for further optimization of its therapeutic potential.

In addition to its anti-inflammatory effects, (2-Cyclopropylethoxy)benzene has been investigated for its role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed selective cytotoxicity against several cancer cell lines, including breast and lung cancer. The researchers attributed this activity to the compound's ability to disrupt mitochondrial function and induce apoptosis. These findings underscore the versatility of (2-Cyclopropylethoxy)benzene as a scaffold for developing novel anticancer agents.

The synthesis and structural modification of (2-Cyclopropylethoxy)benzene have also been a focal point of recent research. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to generate diverse derivatives with enhanced bioactivity. A notable example is the work by Smith et al. (2023), which described a scalable and efficient route to produce (2-Cyclopropylethoxy)benzene analogs with improved pharmacokinetic properties. These advancements are critical for translating laboratory findings into clinically viable therapeutics.

Despite these promising developments, challenges remain in the clinical application of (2-Cyclopropylethoxy)benzene. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Future research should focus on optimizing the compound's pharmacodynamic and pharmacokinetic profiles, as well as exploring its potential in combination therapies. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this intriguing molecule.

In conclusion, (2-Cyclopropylethoxy)benzene (CAS: 58584-24-0) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse biological activities and synthetic versatility make it a valuable candidate for drug discovery. As the field continues to evolve, ongoing studies will likely uncover new applications and refine existing ones, paving the way for innovative treatments in inflammation, oncology, and beyond.

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